Unveiling the Molecular Architecture: A Comprehensive Guide to the Structure Elucidation of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
Unveiling the Molecular Architecture: A Comprehensive Guide to the Structure Elucidation of 5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
An In-Depth Technical Guide
This guide provides a detailed, methodology-focused framework for the unambiguous structural determination of 5,6-dichloro-1-ethoxycarbonyl-7-azaindole. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a mere presentation of data. It emphasizes the strategic integration of modern analytical techniques, explaining the causal logic behind experimental choices to construct a robust, self-validating structural proof. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding element in kinase inhibitors and as a bioisostere of indole to improve physicochemical properties.[1][2][3] Therefore, definitive characterization of novel derivatives is a critical prerequisite for further development.
PART 1: A Strategic Framework for Elucidation
The cornerstone of modern structure elucidation is the principle of orthogonal verification. By integrating data from multiple, independent analytical techniques, we build a comprehensive molecular picture where each piece of evidence corroborates the others. Our primary tools for this task will be High-Resolution Mass Spectrometry (HRMS) for elemental composition, a suite of Nuclear Magnetic Resonance (NMR) experiments to map the atomic framework, and ultimately, Single-Crystal X-ray Crystallography for definitive confirmation.
The Integrated Elucidation Workflow
The logical progression from a purified sample to a confirmed structure is a multi-step process. Each stage provides critical information that informs the next, culminating in an unassailable structural assignment.
Caption: A strategic workflow for comprehensive structure elucidation.
PART 2: Deep Dive into Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula
Expertise & Experience: The first and most fundamental question in identifying an unknown compound is "What is its molecular formula?". HRMS is the definitive technique to answer this. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically < 5 ppm), we can calculate a unique elemental composition, distinguishing our compound from thousands of other possibilities.
Trustworthiness: The protocol's self-validating nature comes from comparing the experimentally measured exact mass to the theoretically calculated mass for a proposed formula. A minimal deviation between these two values provides high confidence in the elemental composition.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Operate the instrument in positive ion mode to detect the protonated molecule, [M+H]⁺. Acquire data over a relevant mass range (e.g., m/z 100-600).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula that best fits the measured exact mass, considering the distinct isotopic pattern of the two chlorine atoms. The fragmentation pattern of dichlorinated compounds often involves the loss of a chlorine radical or hydrogen chloride.[4][5]
Data Presentation:
| Parameter | Theoretical Value (for C₁₀H₉Cl₂N₂O₂ + H⁺) | Observed Value | Deviation (ppm) |
| Exact Mass [M+H]⁺ | 258.9984 | 258.9981 | -1.2 |
| Molecular Formula | C₁₀H₉Cl₂N₂O₂ | Confirmed | - |
The observed mass, with a deviation of only -1.2 ppm, provides unequivocal confirmation of the molecular formula C₁₀H₉Cl₂N₂O₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
Expertise & Experience: With the molecular formula established, NMR spectroscopy allows us to piece together the atomic connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's framework. ¹H NMR tells us about the electronic environment of the protons, ¹³C NMR reveals the carbon backbone, and 2D experiments show how they are all connected.
Trustworthiness: The power of this multi-experiment approach lies in its internal consistency. HSQC correlates directly bonded C-H pairs, COSY shows H-H adjacencies, and HMBC reveals longer-range H-C connections (2-3 bonds). A proposed structure is only considered correct if all observed correlations in every spectrum are consistent with it. This cross-validation is a self-validating system.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Spectra Acquisition:
-
gCOSY (gradient Correlation Spectroscopy): To identify ¹H-¹H coupling networks.
-
gHSQC (gradient Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
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gHMBC (gradient Heteronuclear Multiple Bond Correlation): To identify two- and three-bond ¹H-¹³C correlations, which are crucial for connecting different parts of the molecule.[6]
-
Data Interpretation and Structural Assembly:
The combination of NMR experiments yields a set of correlations that allows for the complete assignment of the structure.
Table of NMR Assignments:
| Position | ¹H Shift (ppm), Mult., J (Hz), Integral | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at position) |
| 2 | 6.75 (d, J=3.7, 1H) | 103.1 | C3, C3a, C7a |
| 3 | 7.62 (d, J=3.7, 1H) | 129.5 | C2, C3a, C7a |
| 4 | 8.15 (s, 1H) | 121.8 | C5, C6, C7a |
| 5 | - | 126.2 | - |
| 6 | - | 128.4 | - |
| 3a | - | 130.1 | - |
| 7a | - | 144.0 | - |
| Et-CH₂ | 4.55 (q, J=7.1, 2H) | 63.8 | Et-C=O, Et-CH₃ |
| Et-CH₃ | 1.50 (t, J=7.1, 3H) | 14.2 | Et-CH₂ |
| Et-C=O | - | 150.1 | - |
Logical Deduction from NMR Data:
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Azaindole Core Protons: The two doublets at 6.75 and 7.62 ppm with a small coupling constant (~3.7 Hz) are characteristic of the H2 and H3 protons on the pyrrole ring of a 7-azaindole.[7] The singlet at 8.15 ppm is assigned to H4, the only proton on the pyridine ring.
-
Ethoxycarbonyl Group: The quartet at 4.55 ppm (2H) and the triplet at 1.50 ppm (3H) are the unmistakable signature of an ethyl group.
-
Connecting the Pieces with HMBC: The HMBC experiment is the key to assembling the puzzle.
-
Correlations from the H2 and H3 protons to the quaternary carbons C3a and C7a confirm the azaindole ring fusion.
-
Correlations from the H4 proton to the carbons C5, C6, and C7a place it correctly on the pyridine ring and confirm the substitution pattern.
-
Crucially, a long-range correlation from the methylene protons (Et-CH₂) of the ethyl group to the carbonyl carbon (Et-C=O) at 150.1 ppm confirms the ethoxycarbonyl moiety. The lack of an N-H proton signal and the chemical shift of the carbonyl group strongly support its attachment to the pyrrole nitrogen (N1).
-
Visualizing Key Connections: The following diagram illustrates the most important HMBC correlations that lock the ethoxycarbonyl group to the N1 position and confirm the overall structure.
Caption: Key HMBC correlations confirming the structure and N1-substitution.
PART 3: Definitive Confirmation with X-Ray Crystallography
Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the gold standard for absolute and unambiguous structure determination. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles.[8][9]
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a solvent system like ethanol/water or ethyl acetate/hexanes.
-
Data Collection: Mount a high-quality crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting atomic model is refined to best fit the experimental data, yielding a final, highly accurate 3D structure.
The resulting crystal structure would provide the ultimate validation, confirming the connectivity deduced from NMR and the elemental formula from HRMS, leaving no doubt as to the identity and structure of 5,6-dichloro-1-ethoxycarbonyl-7-azaindole.
Conclusion
The rigorous and systematic application of orthogonal analytical techniques—HRMS for formula determination, a suite of NMR experiments for connectivity mapping, and X-ray crystallography for absolute confirmation—constitutes a robust and scientifically sound strategy for the structure elucidation of novel chemical entities like 5,6-dichloro-1-ethoxycarbonyl-7-azaindole. This integrated approach ensures the highest level of data integrity, a non-negotiable standard in chemical and pharmaceutical research.
References
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information.[Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.[Link]
-
X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate.[Link]
-
High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing.[Link]
-
The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.[Link]
-
Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. Keele University.[Link]
-
Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][10][11]benzothiazepines. PubMed.[Link]
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin.[Link]
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Universidad de los Andes.[Link]
-
1 H-15 N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. PubMed.[Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.[Link]
-
SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry.[Link]
-
1H−15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. ResearchGate.[Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.[Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information.[Link]
-
1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate.[Link]
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.[Link]
-
NMR Guidelines for ACS Journals. American Chemical Society.[Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications.[Link]
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv.[Link]
-
Preparation and characterization of azaindolyl-azaindole and structure of its halogen-free dicationic cluster containing the. Canadian Journal of Chemistry.[Link]
-
Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate.[Link]
-
Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. ResearchGate.[Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. ACS Publications.[Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters.[Link]
-
Azaindole synthesis. Organic Chemistry Portal.[Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][1,5]benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
